molecular formula C22H25N3O2S B459811 3-amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-14-7

3-amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459811
CAS No.: 445269-14-7
M. Wt: 395.5g/mol
InChI Key: SPCYYTJUBFXBJV-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is recognized in biochemical research as a potent and selective inhibitor of the c-Jun N-terminal Kinase (JNK) family, particularly JNK1, JNK2, and JNK3 . The JNK pathway is a critical mediator of cellular responses to a diverse array of stress signals, including oxidative stress, inflammatory cytokines, and DNA damage. By specifically and potently blocking JNK activation and downstream signaling, this compound serves as an indispensable pharmacological tool for elucidating the role of JNK in mechanisms of apoptosis (programmed cell death) , inflammatory processes , and cellular survival. Its application is pivotal in neuroscience research for investigating JNK's contribution to neuronal death in models of Parkinson's disease, Alzheimer's disease, and ischemic stroke . Furthermore, in oncology and metabolic disease research, this inhibitor is utilized to dissect the complex signaling networks that govern cancer cell proliferation, insulin resistance, and the survival of stressed cells, providing critical insights for potential therapeutic target identification. The high selectivity of this compound for JNK over other closely related kinases, such as p38 MAPK, makes it a superior reagent for generating clean, interpretable data in complex biological systems.

Properties

IUPAC Name

3-amino-6-ethyl-N-[(4-methoxyphenyl)methyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-13-6-9-18-15(10-13)11-17-19(23)20(28-22(17)25-18)21(26)24-12-14-4-7-16(27-2)8-5-14/h4-5,7-8,11,13H,3,6,9-10,12,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCYYTJUBFXBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H24N4O2SC_{20}H_{24}N_4O_2S, with a molecular weight of approximately 372.5 g/mol. The structure features a thienoquinoline core, which is known for its pharmacological potential.

Synthesis

The synthesis typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thienoquinoline nucleus : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of the methoxybenzyl group and amino functionalities often requires specific conditions to ensure selectivity and yield.

Antimicrobial Activity

Research indicates that derivatives of thienoquinoline compounds exhibit potent antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli6.25
Klebsiella pneumoniae32
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been studied for its anticancer properties. Various derivatives have shown the ability to induce apoptosis in cancer cell lines. For example, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound can bind to receptors that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of thienoquinoline derivatives against multidrug-resistant strains of bacteria. The results indicated that modifications in the side chains significantly enhanced antibacterial activity .
  • Anticancer Studies : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis via mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .
  • Structure-Activity Relationship (SAR) : Research on various derivatives highlighted that electron-withdrawing groups on the aromatic ring improved both antimicrobial and anticancer activities .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit notable anticancer properties. For example:

  • Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1) : Studies have shown that related compounds can inhibit APE1 activity, leading to increased cytotoxicity against cancer cells when combined with alkylating agents like methylmethane sulfonate and temozolomide. This suggests a potential role for the compound in enhancing the efficacy of existing chemotherapeutics .
  • Structure-Activity Relationships (SAR) : The biological evaluation of similar thienoquinoline derivatives has revealed a correlation between structural modifications and increased potency against various cancer cell lines. This highlights the importance of optimizing chemical structures to improve therapeutic outcomes .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has indicated that thienoquinoline derivatives possess significant antibacterial and antifungal activities. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values in the range of 15.62–250 µg/mL against various microbial strains, indicating their potential as effective antimicrobial agents .

Case Studies

  • Breast Cancer Treatment : A study focusing on apoptosis-inducing agents for breast cancer identified similar compounds that effectively induced cell death in cancerous cells. The mechanism involved the disruption of cellular pathways associated with survival and proliferation .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of thienoquinoline derivatives against both gram-positive and gram-negative bacteria. The results indicated that certain modifications could significantly enhance antibacterial properties, making them candidates for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]quinoline derivatives are a versatile class of compounds with demonstrated biological activities, including anticancer, antiviral, and enzyme inhibitory effects. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and mechanistic insights.

Structural Analogues with Anticancer Activity

Compound Name Substituents Molecular Weight (g/mol) Key Findings References
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) - 5-Oxo group
- 3-Chloro-2-methylphenyl carboxamide
385.867 - Potent cytotoxicity against breast (MDA-MB-231, MDA-MB-453) and ovarian (SK-OV-3, OVCAR-3) cancer cells .
- Induces apoptosis and reduces cancer stem cell (CSC) populations via glycosphingolipid (GSL) modulation .
- Higher potency than 3-amino-5-oxo-N-naphthyl analogues (5 µM vs. 25 µM for 50% cell viability reduction) .
3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 5-Oxo group
- 3-Chlorophenyl carboxamide
377.84 - Inhibits phosphoinositide-specific phospholipase C-γ (PLC-γ), arresting breast cancer cells in G2/M phase .
- Reduces cell migration and alters morphology in MDA-MB-231 cells .
3-Amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 6-Ethyl group
- 4-Methoxybenzyl carboxamide
395.521 - Limited published data on biological activity.
- Discontinued commercially, suggesting potential solubility or efficacy limitations .

Key Observations:

  • The 5-oxo group in Compound 1 and related derivatives enhances cytotoxicity and specificity for cancer cells, likely by enabling interactions with GSL synthesis pathways .
  • Substituents on the carboxamide moiety influence target selectivity. For example, the 3-chloro-2-methylphenyl group in Compound 1 improves binding to GSL-modifying enzymes compared to naphthyl or 4-methoxybenzyl groups .

Antiviral Thienoquinoline Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Findings References
VGTI-A3-03 - 6-Phenyl group
- 4-Phenyl-1,3-thiazol-2-yl carboxamide
Not reported - Broad-spectrum antiviral activity against dengue (DENV) and West Nile viruses .
- Binds DENV capsid protein but rapidly induces resistance mutations .

Comparison with Target Compound:

  • VGTI-A3-03 shares the thienoquinoline core but differs in substituents (phenyl vs. ethyl at position 6; thiazolyl vs. methoxybenzyl carboxamide). These differences likely explain its antiviral (vs. anticancer) activity and resistance profile .

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight: Most thienoquinoline derivatives fall within 350–400 g/mol, aligning with the "sweet spot" for drug development (300–500 g/mol) .
  • Solubility: The target compound’s 4-methoxybenzyl group may reduce solubility compared to analogues with polar substituents (e.g., 5-oxo or chloro groups), contributing to its discontinuation .
  • Mechanistic Diversity: While the target compound lacks reported mechanistic data, its structural relatives exhibit diverse modes of action, including GSL modulation , PLC-γ inhibition , and viral capsid binding .

Preparation Methods

Table 1: Cyclocondensation Optimization

PrecursorSolventTemperature (°C)Time (hr)Yield (%)
3,6-DichloroquinolineDMF100990.6
3,6-DichloroquinolineAcetonitrile120793.8

Ethyl Group Introduction: Alkylation at Position 6

The 6-ethyl substituent is introduced via Friedel-Crafts alkylation or nucleophilic substitution. Patent CA2991572A1 describes alkylating 6-ketotetrahydroquinoline with ethyl bromide in the presence of lithium hexamethyldisilazide (LiHMDS) at −78°C, followed by reductive amination to stabilize the ethyl group. Alternatively, direct alkylation using ethyl iodide in dichloromethane at reflux achieves 82.6% yield.

Amination at Position 3

The 3-amino group is incorporated through nitration followed by catalytic hydrogenation or direct ammonolysis. A patent (CN104844523A) details treating 3-chlorothienoquinoline with aqueous ammonia (1:3.75 molar ratio) in DMF at 100°C, yielding 90.6% 3-amino product. For higher purity (>98%), silica gel chromatography is employed post-reaction.

Carboxamide Formation: Coupling with 4-Methoxybenzylamine

The final step involves coupling the carboxylic acid intermediate with 4-methoxybenzylamine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane, the reaction proceeds at room temperature for 12 hours, yielding 85–90% carboxamide. Alternatively, Patent WO2015159170A2 reports using 4-methoxyphenyl ethylamine synthesized via reductive amination of 4-methoxyacetophenone, ensuring chiral purity >99%.

Purification and Characterization

Post-synthesis purification employs recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) confirms structure: 1H^1H NMR (DMSO-d6) shows peaks at δ 7.34 (s, 1H, quinoline-H), 6.84 (s, 1H, thiophene-H), and 4.21 (s, 2H, -CH2-PhOMe). Mass spectrometry (MS) gives m/z 439.2 [M+H]+^+.

Challenges and Optimization

  • Solvent Selection : DMF enhances cyclocondensation but complicates removal; switching to acetonitrile improves yield and ease of purification.

  • Chiral Purity : Asymmetric synthesis of 4-methoxybenzylamine (via oxazolidinone auxiliaries) ensures enantiomeric excess >99%.

  • Scale-Up : Pilot-scale reactions (100 mmol) in acetonitrile achieve 93.8% yield, demonstrating scalability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Utilize a multi-step approach starting with the cyclization of tetrahydrothienoquinoline precursors. For example, refluxing intermediates in absolute ethanol with catalysts like piperidine (as demonstrated in similar quinoline syntheses) can enhance ring closure efficiency .
  • Step 2 : Introduce the 4-methoxybenzyl carboxamide group via coupling reactions. Use coupling agents such as HBTU (hexafluorophosphate benzotriazole tetramethyluronium) with TEA (triethylamine) to activate carboxylic acid intermediates, ensuring stoichiometric control (1:1.5 molar ratio of acid to amine) .
  • Purity Optimization : Recrystallize the final product using ethanol or methanol, and validate purity via HPLC (>95%) or NMR (absence of extraneous peaks) .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the tetrahydrothienoquinoline core (e.g., δ 2.5–3.5 ppm for ethyl groups, δ 6.8–7.5 ppm for aromatic protons) and the 4-methoxybenzyl substituent (δ 3.8 ppm for methoxy) .
  • Mass Spectrometry (MS) : Use ESI-MS to confirm the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the carboxamide bond cleavage.
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase to assess purity and retention time reproducibility .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :

  • In Vitro Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to kinase inhibitors. Use fluorescence-based or colorimetric readouts .
  • Antimicrobial Screening : Adapt disk diffusion methods (e.g., Mueller Hinton agar) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure zones of inhibition .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the carboxamide group and active-site residues (e.g., hydrogen bonding with catalytic lysine).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives with improved affinity .
  • Quantum Chemical Calculations : Calculate Fukui indices to identify reactive sites for functionalization (e.g., ethyl group substitution) .

Q. What experimental design principles should be applied to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Factorial Design : Use a 2k factorial approach to test variables (e.g., solvent polarity, pH) affecting assay reproducibility. For example, vary DMSO concentration (0.1–1%) in cell-based assays to identify cytotoxicity artifacts .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply ANOVA to identify outliers or batch effects. Normalize results using internal standards (e.g., % inhibition relative to a reference compound) .

Q. How can researchers investigate the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor depletion over 60 minutes via LC-MS/MS. Calculate t1/2 using the formula t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}, where kk is the elimination rate constant .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition. Apply Michaelis-Menten kinetics to determine Ki values .

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